3-(4-Bromo-2,6-dimethylphenyl)-5-(propan-2-yl)-1,2,4-oxadiazole
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Overview
Description
3-(4-Bromo-2,6-dimethylphenyl)-5-(propan-2-yl)-1,2,4-oxadiazole is an organic compound belonging to the oxadiazole family This compound is characterized by the presence of a bromine atom, two methyl groups, and an isopropyl group attached to a phenyl ring, along with an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2,6-dimethylphenyl)-5-(propan-2-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromo-2,6-dimethylbenzonitrile with isopropyl hydrazine in the presence of a suitable catalyst and solvent. The reaction conditions often include elevated temperatures and controlled pH to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-2,6-dimethylphenyl)-5-(propan-2-yl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-(4-Bromo-2,6-dimethylphenyl)-5-(propan-2-yl)-1,2,4-oxadiazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-2,6-dimethylphenyl)-5-(propan-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromo-2,6-dimethylphenyl)-5-(propan-2-yl)-1,3,4-oxadiazole
- 3-(4-Bromo-2,6-dimethylphenyl)-5-(methyl)-1,2,4-oxadiazole
Uniqueness
3-(4-Bromo-2,6-dimethylphenyl)-5-(propan-2-yl)-1,2,4-oxadiazole is unique due to its specific substitution pattern and the presence of the isopropyl group
Properties
CAS No. |
89612-25-9 |
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Molecular Formula |
C13H15BrN2O |
Molecular Weight |
295.17 g/mol |
IUPAC Name |
3-(4-bromo-2,6-dimethylphenyl)-5-propan-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C13H15BrN2O/c1-7(2)13-15-12(16-17-13)11-8(3)5-10(14)6-9(11)4/h5-7H,1-4H3 |
InChI Key |
XKPMHIUJCNHEBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C2=NOC(=N2)C(C)C)C)Br |
Origin of Product |
United States |
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